
(2-hydroxy-6-methylquinolin-3-yl)methyl 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .作用機序
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 2-fluorobenzoate is not fully understood, but it is believed to involve the chelation of metal ions and the activation of the caspase pathway. The chelation of metal ions by this compound can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary results suggest that this compound can induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 2-fluorobenzoate in lab experiments include its high affinity for metal ions, its ability to induce apoptosis in cancer cells, and its potential use as a fluorescent probe. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of (2-hydroxy-6-methylquinolin-3-yl)methyl 2-fluorobenzoate. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the potential use of this compound in the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Finally, the toxicity and safety of this compound need to be thoroughly investigated before it can be used in clinical trials.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in scientific research. Its synthesis method is complex, but it has been optimized for high yield and purity. This compound has been studied for its potential use as a fluorescent probe and in cancer therapy. Its mechanism of action involves the chelation of metal ions and the activation of the caspase pathway. The biochemical and physiological effects of this compound are still being studied, but preliminary results suggest that it can induce apoptosis in cancer cells and protect cells from oxidative stress. The advantages of using this compound in lab experiments include its high affinity for metal ions and its potential use as a fluorescent probe, while the limitations include its potential toxicity and the need for further studies. Finally, there are several future directions for the study of this compound, including the optimization of the synthesis method, the investigation of its potential use in the detection of other metal ions, and the thorough investigation of its toxicity and safety.
合成法
The synthesis of (2-hydroxy-6-methylquinolin-3-yl)methyl 2-fluorobenzoate involves the reaction of 2-fluorobenzoic acid with 2-amino-6-methylquinoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methanol and hydrochloric acid to yield the final product, this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
(2-hydroxy-6-methylquinolin-3-yl)methyl 2-fluorobenzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has a high affinity for these metal ions and can be used to monitor their concentration in biological samples. Additionally, this compound has been investigated for its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo.
Safety and Hazards
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-11-6-7-16-12(8-11)9-13(17(21)20-16)10-23-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJXGYOLOVAVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
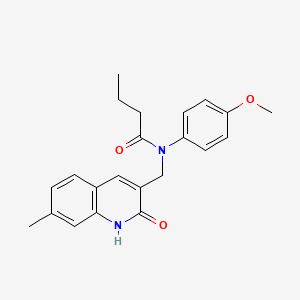
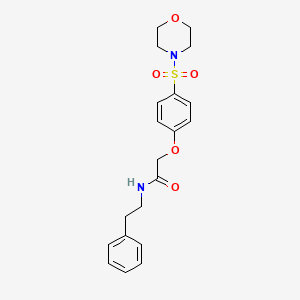

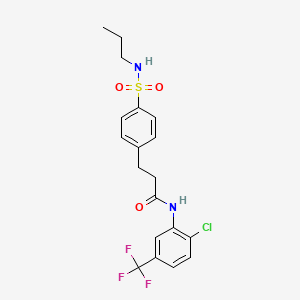
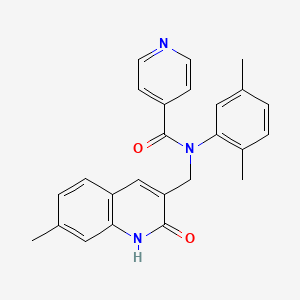


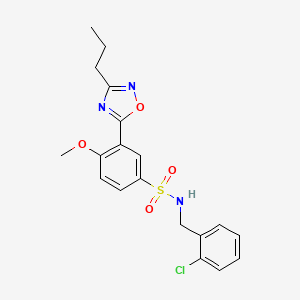
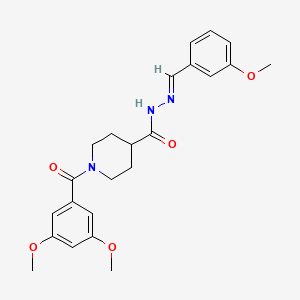

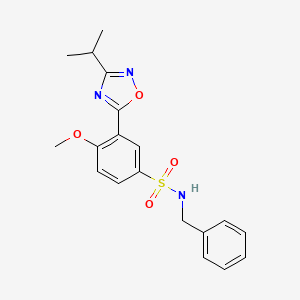


![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
